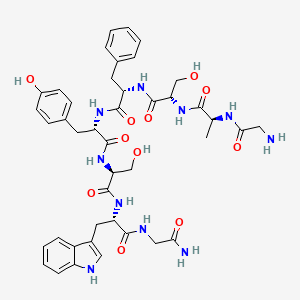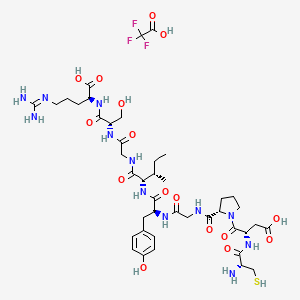![molecular formula C₄₅H₆₈F₃N₁₅O₁₄S₂ B1574896 [Arg8]-Vasotocin TFA](/img/no-structure.png)
[Arg8]-Vasotocin TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Arg8]-Vasotocin (TFA) is a vertebrate neurohypophyseal peptide of the vasopressin/oxytocin hormone family.
Applications De Recherche Scientifique
Vasotocin in Sepsis and Cardiopulmonary Dysfunction
[Arg8]-Vasotocin TFA has been studied for its potential in addressing vascular leakage and cardiopulmonary dysfunction associated with methicillin-resistant Staphylococcus aureus (MRSA) pneumonia-induced septic shock. A study compared the effects of (Arg8) vasopressin (AVP) and other receptor agonists in an ovine model of sepsis, highlighting its therapeutic potential in critical care scenarios (Rehberg et al., 2010).
Molecular Modeling and Hormone Binding
Research on [Arg8]-Vasotocin TFA includes molecular modeling to understand hormone binding domains. A study using chimeric constructs of the vasotocin receptor explored the binding affinity and selectivity for its ligand, contributing to our understanding of receptor-hormone interactions (Hausmann et al., 1996).
Central Cardiovascular Effects
The central cardiovascular effects of [Arg8]-Vasotocin TFA have been investigated, particularly in the context of blood pressure and heart rate modulation. A study showed that it can induce pressor responses and modulate heart rate in conscious rats, implicating its role in central cardiovascular control (Feuerstein et al., 1984).
Peptide Modification Research
Another application area is in plasma-peptide interactions. Research exploring the modification processes of peptides, including [Arg8]-Vasotocin TFA, under different discharge conditions, provides insights into potential therapeutic uses and the stability of the peptide in various environments (Motrescu et al., 2010).
Neurological Effects and Circadian Rhythms
Studies have also focused on the neurological effects of [Arg8]-Vasotocin TFA, such as its impact on neuron firing rates and potential influence on circadian rhythms in the suprachiasmatic nucleus (Mihai et al., 1994).
Evolutionary and Functional Studies
The evolutionary significance and functional aspects of [Arg8]-Vasotocin receptors in different species, including teleost fish and amphibians, have been explored. These studies contribute to a better understanding of the physiological roles of this hormone across various species (Mahlmann et al., 1994).
Vasotocin in Vascular and Nonvascular Muscle
Research into the effects of [Arg8]-Vasotocin TFA on vascular and nonvascular smooth muscle, particularly in lower vertebrates like fish, provides insight into its potential applications in cardiovascular physiology and pharmacology (Conklin et al., 1999).
Receptor Characterization in Fish
A study on fish gill epithelium suggests the presence of a new type of neurohypophysial hormone receptor, potentially expanding the scope of [Arg8]-Vasotocin TFA's biological importance and application (Guibbolini & Lahlou, 1990).
Neurohypophyseal Hormones and Behavior
The impact of neurohypophyseal hormones like [Arg8]-Vasotocin on behavior, such as passive avoidance behavior in rats, has been investigated. This research can contribute to our understanding of the neurochemical basis of learning and memory (de Wied et al., 1991).
Propriétés
Formule moléculaire |
C₄₅H₆₈F₃N₁₅O₁₄S₂ |
|---|---|
Poids moléculaire |
1164.24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





